molecular formula C16H22N6 B5560806 5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5560806
M. Wt: 298.39 g/mol
InChI Key: DFJBKRRLFITYLR-UHFFFAOYSA-N
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Description

The compound “5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and an imidazo[4,5-c]pyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

1. Therapeutic Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, to which the chemical is closely related, shows a broad range of applications in medicinal chemistry. These applications include roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. This diverse therapeutic potential is due to its structural versatility and bioactive properties (Deep et al., 2016).

2. Antimicrobial and Antibacterial Properties

Compounds synthesized from imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, similar to the chemical , have demonstrated effective antimicrobial activities. This includes inhibition of growth in various Gram-positive and Gram-negative bacteria strains, including Staphylococcus aureus. The nature of the substituents on these compounds plays a significant role in determining their antimicrobial efficacy (Al‐Tel & Al‐Qawasmeh, 2010).

3. Potential in Anticancer Research

Imidazo[4,5-c]pyridine derivatives have been studied for their potential as anticancer agents. Their analogs, such as 1,2-dihydropyrido[3,4-b]pyrazines, are known as mitotic inhibitors with significant antitumor activity. However, the target compounds based on the imidazo[4,5-c]pyridine ring system exhibited less activity compared to their analogs, indicating a need for further optimization and investigation in this area (Temple et al., 1987).

4. Use in Synthesizing Anticonvulsant Agents

New series of imidazo[1,2-a]pyridines have been designed and synthesized for use as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring, which is structurally similar to the chemical , showed potent anticonvulsant activity without toxicity. This indicates a promising direction for developing new anticonvulsant therapies (Ulloora et al., 2013).

5. Exploration in Anticoagulant Activity

Derivatives of imidazo[4,5-c]pyridine have been explored for their potential anticoagulant properties. A series of such derivatives were synthesized and tested for their anticoagulant abilities, revealing significant effects in some cases. This suggests a potential application in the development of new anticoagulant drugs (Yang et al., 2015).

6. Insecticidal Applications

Some heterocyclic compounds incorporating the imidazo[1,2-a]pyridine scaffold have shown promising insecticidal properties. These compounds were synthesized and tested against certain pests, such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of these compounds in agricultural applications (Fadda et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. This could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-12-9-15(20-16(19-12)21-6-3-4-7-21)22-8-5-13-14(10-22)18-11-17-13/h9,11H,2-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJBKRRLFITYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCC2)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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